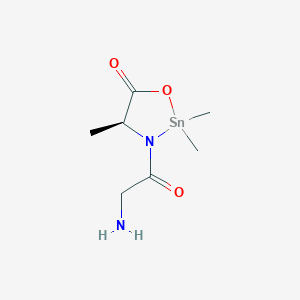
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes an oxazastannolidinone ring, which is a five-membered ring containing oxygen, nitrogen, and tin atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- typically involves the reaction of a stannane precursor with an appropriate oxazolidinone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include organotin halides and oxazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazastannolidinone derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
科学研究应用
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
1,3,2-Oxazastannolidin-5-one derivatives: These compounds share the oxazastannolidinone ring structure but differ in their substituents.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry
属性
CAS 编号 |
141381-82-0 |
|---|---|
分子式 |
C7H14N2O3Sn |
分子量 |
292.91 g/mol |
IUPAC 名称 |
(4S)-3-(2-aminoacetyl)-2,2,4-trimethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C5H10N2O3.2CH3.Sn/c1-3(5(9)10)7-4(8)2-6;;;/h3H,2,6H2,1H3,(H2,7,8,9,10);2*1H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChI 键 |
AOOZEKRQRZKLSQ-LHWPGRLPSA-L |
手性 SMILES |
C[C@H]1C(=O)O[Sn](N1C(=O)CN)(C)C |
规范 SMILES |
CC1C(=O)O[Sn](N1C(=O)CN)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


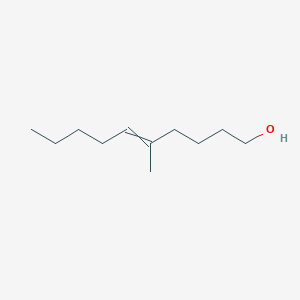
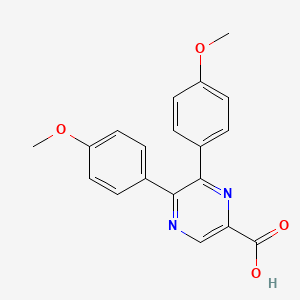
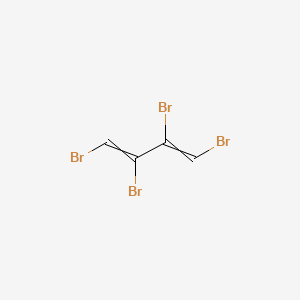

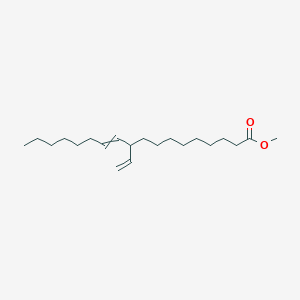
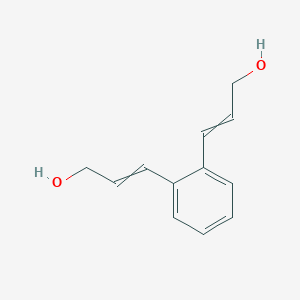
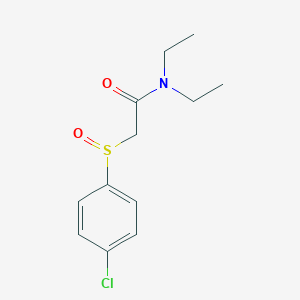
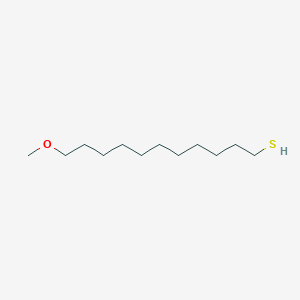
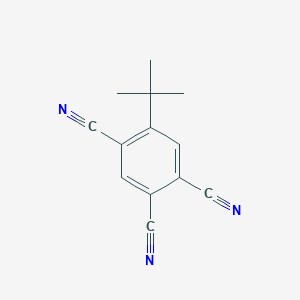
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
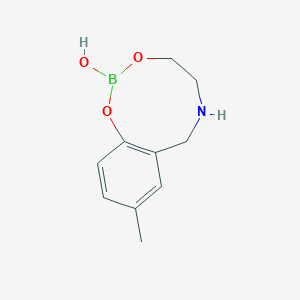
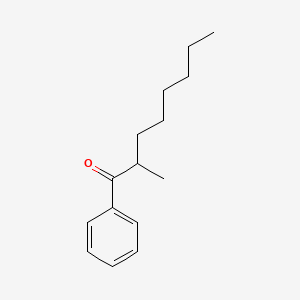
![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
